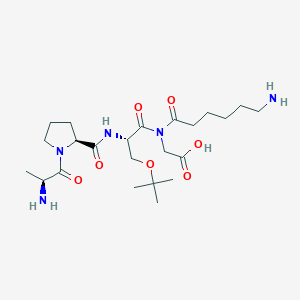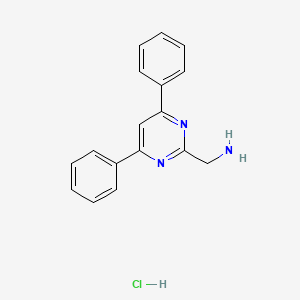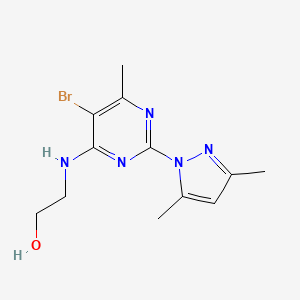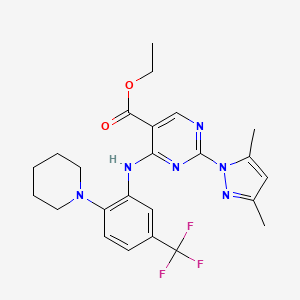
C24H27F3N6O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C24H27F3N6O2 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione . This compound is a synthetic chemical often used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the core purine structure and subsequent functionalization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of automated systems to control temperature, pressure, and the addition of reagents. The purification process often involves crystallization, distillation, or chromatography to achieve the required purity levels.
化学反応の分析
Types of Reactions
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of various reduced forms of the compound.
科学的研究の応用
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- **8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dih
特性
分子式 |
C24H27F3N6O2 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-piperidin-1-yl-5-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27F3N6O2/c1-4-35-22(34)18-14-28-23(33-16(3)12-15(2)31-33)30-21(18)29-19-13-17(24(25,26)27)8-9-20(19)32-10-6-5-7-11-32/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,28,29,30) |
InChIキー |
DMHWIZYQWXKGOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)N4C(=CC(=N4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)
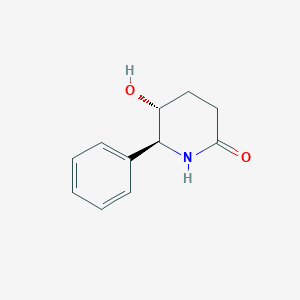

![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
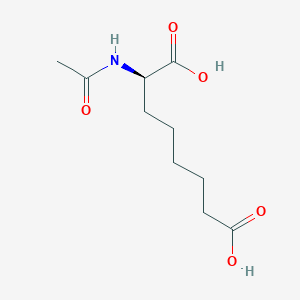
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
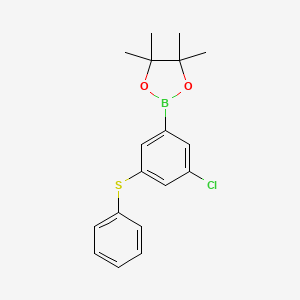
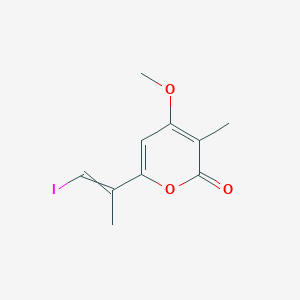
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
